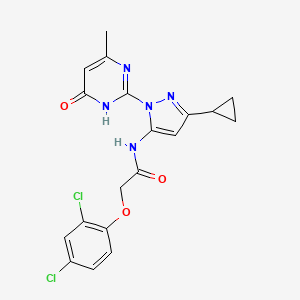

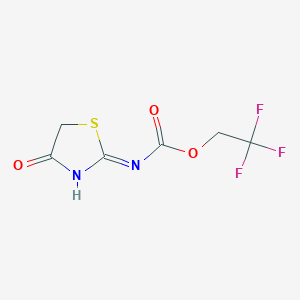

2,2,2-Trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,2-Trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate is a useful research compound. Its molecular formula is C6H5F3N2O3S and its molecular weight is 242.17. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dihydrogen Activation and Frustrated Lewis Pair Chemistry

Research has explored the activation of dihydrogen (H2) by frustrated Lewis pairs (FLPs) comprising various N-heterocyclic carbenes and tris(pentafluorophenyl)borane. These studies have highlighted the potential of sterically hindered carbenes, including those related to the 2,2,2-Trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate structure, in facilitating heterolytic dihydrogen activation and opening new avenues in organometallic chemistry and catalysis (Kronig et al., 2011).

Oxidative Transformation of Organic Contaminants

The study of nanoparticulate zero-valent iron (nZVI) in the presence of oxygen-containing water has demonstrated its ability to oxidize organic compounds, such as benzoic acid to p-hydroxybenzoic acid. This research underlines the potential utility of nZVI, possibly in conjunction with this compound, for environmental remediation applications, particularly in the oxidative transformation of hazardous organic contaminants (Joo et al., 2005).

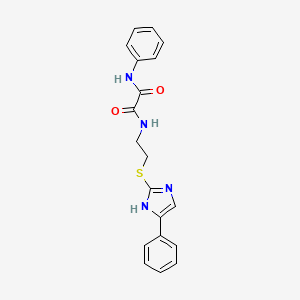

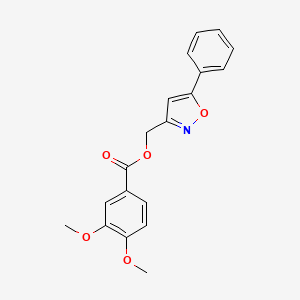

Anti-inflammatory, Analgesic, and Antiviral Applications

A series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research suggests that compounds structurally related to this compound could have significant therapeutic applications, especially in treating inflammation and pain without causing significant tissue damage (Küçükgüzel et al., 2013).

Plant Growth Regulatory Activity

Compounds featuring urea and carbamate derivatives, similar to the this compound structure, have demonstrated plant growth regulatory activity. These compounds have been found to influence the germination, growth, and development of wheat seeds, suggesting their potential as cytokinin-like analogs for agricultural applications (Oshchepkov et al., 2023).

Mechanism of Action

Target of action

Compounds containing a thiazole ring, like “2,2,2-Trifluoroethyl N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)carbamate”, are often involved in a wide range of biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of action

The mode of action of such compounds often involves interaction with specific protein targets in the body. The thiazole ring in the compound can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This allows it to bind to various biological targets and exert its effects.

Biochemical pathways

The specific biochemical pathways affected by “2,2,2-Trifluoroethyl N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)carbamate” would depend on its specific targets. Thiazole derivatives have been found to affect a wide range of pathways, including those involved in inflammation, pain sensation, microbial growth, and tumor growth .

Properties

IUPAC Name |

2,2,2-trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O3S/c7-6(8,9)2-14-5(13)11-4-10-3(12)1-15-4/h1-2H2,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDSRBVNVCUCEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NC(=O)OCC(F)(F)F)S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N/C(=N/C(=O)OCC(F)(F)F)/S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2556230.png)

![N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2556232.png)

![6-(5-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556236.png)

![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2556241.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2556250.png)

![[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2556251.png)

![4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2556252.png)